molecular formula C22H18ClN3O3S B11495231 3-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11495231
M. Wt: 439.9 g/mol
InChI Key: LJQVKAUERSLQCK-UHFFFAOYSA-N
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Description

3-(2-CHLOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzamide, a furan ring, and a thienopyridine core

Preparation Methods

The synthesis of 3-(2-CHLOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienopyridine core, followed by the introduction of the chlorobenzamide and furan moieties. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorobenzamide group can be reduced to form amine derivatives.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-CHLOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be explored as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(2-CHLOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE include other thienopyridine derivatives, chlorobenzamide derivatives, and furan-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Thienopyridine derivatives
  • Chlorobenzamide derivatives
  • Furan-containing compounds

This detailed article provides a comprehensive overview of 3-(2-CHLOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

3-[(2-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18ClN3O3S/c1-12-10-13(2)25-22-17(12)18(26-20(27)15-7-3-4-8-16(15)23)19(30-22)21(28)24-11-14-6-5-9-29-14/h3-10H,11H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

LJQVKAUERSLQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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